
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be achieved through several routes. One common method involves the reaction of 1-Methylimidazole with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
Analyse Des Réactions Chimiques
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .
Applications De Recherche Scientifique
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. As an enzyme substrate, it can bind to the active site of enzymes, influencing their activity and providing insights into enzyme kinetics and mechanisms. The presence of the trifluoroacetate group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the trifluoroacetate group, resulting in different reactivity and applications.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Another trifluoroethylated imidazole with distinct properties and uses.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: A related imidazole derivative with unique chemical behavior.
Propriétés
Formule moléculaire |
C6H7F3N2O2 |
|---|---|
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
1-methylimidazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H6N2.C2HF3O2/c1-6-3-2-5-4-6;3-2(4,5)1(6)7/h2-4H,1H3;(H,6,7) |
Clé InChI |
WIKNOSQXZNVMEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


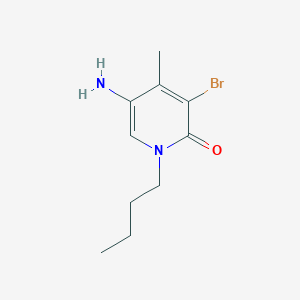
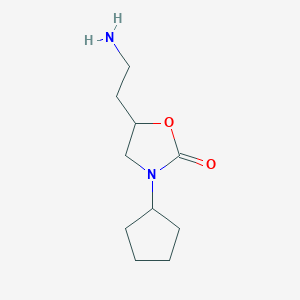
![1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone](/img/structure/B13069081.png)
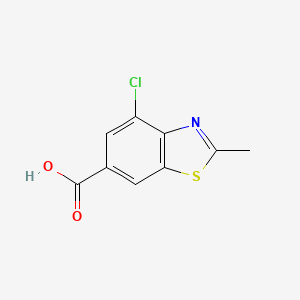
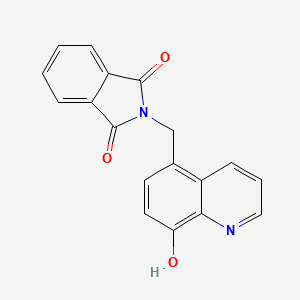
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
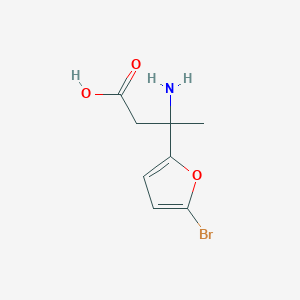
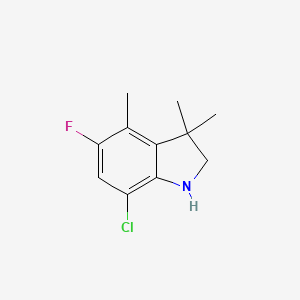
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)

![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

